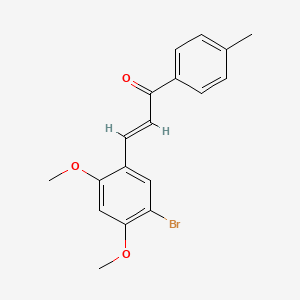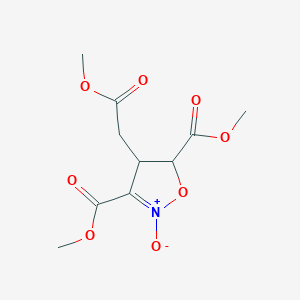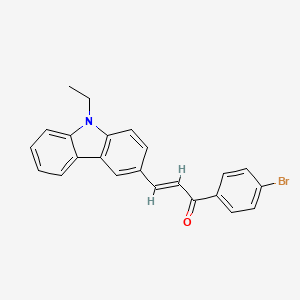
1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one
Descripción general
Descripción
1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one, also known as BCP, is a synthetic compound that has been widely used in scientific research due to its unique properties. BCP belongs to the family of chalcones, which are known for their various biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one is not fully understood, but it is believed to involve multiple pathways. One of the proposed mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one also activates the AMPK pathway, which plays a critical role in energy homeostasis and metabolism. Additionally, 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one has been shown to modulate the expression of various genes and proteins involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases. 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one has been shown to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one is its relative ease of synthesis and low cost compared to other compounds with similar biological activities. 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one is also stable under physiological conditions and can be easily administered to cells or animals. However, one of the limitations of 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one is its low solubility in water, which may affect its bioavailability and efficacy. Additionally, the optimal dosage and treatment duration of 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one are not well-established, and further studies are needed to determine its safety and toxicity profile.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one. One of the areas of interest is the development of 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one-based drugs for the treatment of cancer and other diseases. The optimization of the synthesis method and the development of new formulations may improve the bioavailability and efficacy of 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one. Furthermore, the investigation of the molecular targets and signaling pathways involved in the anti-cancer and anti-inflammatory effects of 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one may lead to the discovery of new therapeutic targets. Finally, the evaluation of the safety and toxicity of 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one in preclinical and clinical studies is essential for its translation to clinical use.
In conclusion, 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one is a promising compound with various biological activities that have been extensively studied in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one have been discussed in this paper. Further studies are needed to fully understand the potential of 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. One of the most significant areas of research is its anti-cancer activity. 1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It exerts its anti-cancer effect by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(9-ethylcarbazol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO/c1-2-25-21-6-4-3-5-19(21)20-15-16(7-13-22(20)25)8-14-23(26)17-9-11-18(24)12-10-17/h3-15H,2H2,1H3/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWDZMRXZCBNFK-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416238 | |
| Record name | STK060538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-bromophenyl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one | |
CAS RN |
5214-87-9 | |
| Record name | STK060538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828637.png)
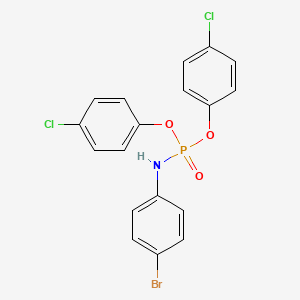
![ethyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3828651.png)

![bis(2-methoxyphenyl) [3-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B3828660.png)

![N-(2,5-dichlorophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3828686.png)
![N-(2,5-dichlorophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoacetamide](/img/structure/B3828692.png)
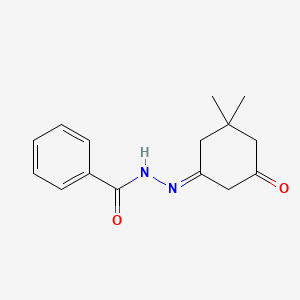
![4-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3828707.png)
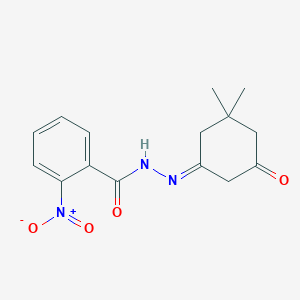
![2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone](/img/structure/B3828728.png)
